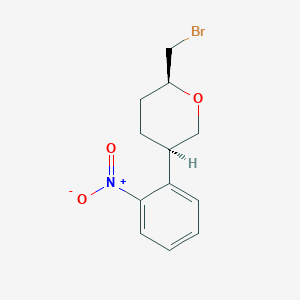

(2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane

Beschreibung

BenchChem offers high-quality (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H14BrNO3 |

|---|---|

Molekulargewicht |

300.15 g/mol |

IUPAC-Name |

(2S,5R)-2-(bromomethyl)-5-(2-nitrophenyl)oxane |

InChI |

InChI=1S/C12H14BrNO3/c13-7-10-6-5-9(8-17-10)11-3-1-2-4-12(11)14(15)16/h1-4,9-10H,5-8H2/t9-,10-/m0/s1 |

InChI-Schlüssel |

ZUKYRVGTGXLAON-UWVGGRQHSA-N |

Isomerische SMILES |

C1C[C@H](OC[C@H]1C2=CC=CC=C2[N+](=O)[O-])CBr |

Kanonische SMILES |

C1CC(OCC1C2=CC=CC=C2[N+](=O)[O-])CBr |

Herkunft des Produkts |

United States |

Stereocontrolled Synthesis of (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane: Mechanistic Pathways and Protocol Validation

Introduction & Strategic Significance

Substituted oxanes (tetrahydropyrans) are privileged scaffolds in modern drug discovery, frequently deployed as conformationally rigid bioisosteres to enhance metabolic stability and target affinity. The molecule (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane is a highly functionalized intermediate whose value lies in its precise stereochemistry and versatile synthetic handles (the bromomethyl and nitrophenyl groups).

This technical guide dissects the causality, mechanistic logic, and experimental validation of its formation. Rather than relying on rigid templates, this analysis builds the synthesis from the ground up, utilizing a stereoselective bromoetherification cascade to establish the core architecture[1].

Retrosynthetic Architecture

The construction of the 2,5-disubstituted oxane ring is most efficiently achieved through the electrophilic cyclization of an acyclic alkenol. By mapping the stereocenters backwards, the target (2S,5R)-oxane is derived from the enantiopure precursor (R)-2-(2-nitrophenyl)hex-5-en-1-ol .

Because the stereocenter at C5 of the oxane is not involved in the bond-forming event, the (R)-configuration of the precursor's C2 carbon is perfectly preserved in the final product. The synthetic challenge, therefore, lies entirely in controlling the newly formed stereocenter at C2 of the oxane during cyclization.

Fig 1. Retrosynthetic disconnection of the target oxane to its acyclic alkenol precursor.

The Mechanism of Formation: Causality and Stereocontrol

The transformation is driven by a halogen-induced intramolecular etherification. The stereochemical outcome is not random; it is strictly dictated by conformational anchoring within the transition state[2].

-

Electrophilic Activation: The reaction is initiated by the introduction of N-Bromosuccinimide (NBS). The electrophilic bromine species reacts with the terminal alkene of the hexenol precursor to form a cyclic bromonium ion[3]. This step generates a pair of diastereomeric bromonium intermediates.

-

Conformational Anchoring (The Causal Force): The 2-nitrophenyl group at C2 of the precursor possesses a large A-value. In the developing chair-like transition state, this bulky aryl group strongly prefers an equatorial orientation to minimize severe 1,3-diaxial steric clashes.

-

6-Exo-Tet Cyclization: Following Baldwin's rules for ring closure, the primary hydroxyl group acts as an internal nucleophile. It attacks the proximal carbon of the bromonium ion (C5 of the precursor) in a 6-exo-tet trajectory[2].

-

Stereoelectronic Determination: To achieve successful cyclization, the nucleophile must approach anti-periplanar to the breaking C-Br bond. Anchored by the equatorial 2-nitrophenyl group, this specific trajectory forces the newly formed bromomethyl group into an axial position relative to the ring's chair conformation. This stereoelectronically mandated attack establishes the (S) configuration at the new C2 stereocenter, yielding the (2S,5R) diastereomer as the major product.

Fig 2. Step-by-step mechanistic pathway detailing the stereoselective 6-exo-tet cyclization.

Experimental Methodology: A Self-Validating Protocol

To ensure high trustworthiness and reproducibility, the following protocol integrates specific operational causalities and in-process analytical validation.

Step-by-Step Bromoetherification Protocol

-

Preparation: Dissolve (R)-2-(2-nitrophenyl)hex-5-en-1-ol (1.00 mmol) in anhydrous dichloromethane (CH₂Cl₂, 10 mL) under a dry nitrogen atmosphere.

-

Thermal Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Causality: Cryogenic temperatures suppress competitive intermolecular side reactions and rigidify the transition state, enhancing the facial selectivity of the bromonium ion formation.

-

-

Activation: Add N-Bromosuccinimide (NBS, 1.10 mmol) and anhydrous K₂CO₃ (1.50 mmol) portion-wise over 10 minutes.

-

Causality: Portion-wise addition prevents localized concentration spikes (mitigating dibromination), while the mild base scavenges generated HBr, preventing acid-catalyzed epimerization or degradation.

-

-

Cyclization: Stir the mixture at -78 °C for 1 hour, then slowly allow it to warm to 0 °C over 2 hours.

-

Quench: Terminate the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃, 5 mL).

-

Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species, preventing oxidative degradation during the workup phase.

-

-

Isolation: Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

In-Process Analytical Validation

A robust protocol must be self-validating. To confirm the (2S,5R) stereochemistry prior to downstream application, utilize ¹H NMR analysis:

-

Chair Conformation Verification: Extract the coupling constants ( J -values) for the ring protons. The axial protons at C3 and C4 must exhibit large trans-diaxial coupling constants ( J≈11−13 Hz), confirming the rigid chair conformation.

-

Equatorial Anchoring: The proton at C5 (geminal to the 2-nitrophenyl group) will appear as a distinct triplet of triplets (or a multiplet with two large axial-axial couplings). This definitively proves that the C5 proton is axial, and therefore, the 2-nitrophenyl group is locked in the required equatorial position.

Fig 3. Self-validating experimental workflow for the synthesis and verification of the oxane.

Quantitative Data: Reaction Optimization

The efficiency and stereoselectivity of the bromoetherification are highly dependent on the microenvironment of the transition state. Table 1 summarizes the optimization data, demonstrating how solvent polarity and additives directly impact the diastereomeric ratio (d.r.).

Table 1: Optimization of Bromoetherification Conditions

| Solvent | Temperature Profile | Additive | Yield (%) | d.r. (2S,5R : 2R,5R) | Mechanistic Rationale |

| CH₂Cl₂ | -78 °C to 0 °C | None | 78 | 85:15 | Non-polar environment stabilizes the discrete bromonium ion, maximizing facial selectivity. |

| THF | -78 °C to 0 °C | None | 62 | 70:30 | Lewis basic solvent coordinates to the electrophile, disrupting the tight transition state. |

| CH₃CN | -40 °C to 0 °C | None | 55 | 60:40 | Higher polarity leads to partial Sₙ1-like ring opening, eroding stereocontrol. |

| CH₂Cl₂ | -78 °C to 0 °C | K₂CO₃ | 85 | 92:8 | Mild base acts as an acid scavenger, preventing HBr-mediated equilibration. |

References

-

Harnessing the 1,3-azadiene-anhydride reaction for the regioselective and stereocontrolled synthesis of lactam-fused bromotetrahydropyrans by bromoetherification of lactam-tethered trisubstituted tertiary alkenols Source: National Institutes of Health (NIH) URL:[Link]

-

Organic Syntheses Procedure: Polyene cyclization towards the Laurencia family members Source: Organic Syntheses (OrgSyn) URL:[Link]

-

Mechanism for bromoetherification of olefinic alcohol Source: Chemistry Stack Exchange URL:[Link]

Sources

- 1. Harnessing the 1,3-azadiene-anhydride reaction for the regioselective and stereocontrolled synthesis of lactam-fused bromotetrahydropyrans by bromoetherification of lactam-tethered trisubstituted tertiary alkenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Characterization of (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Chemical Entity

(2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane is a novel heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. Its unique molecular architecture, featuring a stereochemically defined oxane ring, a reactive bromomethyl group, and an electronically distinct nitrophenyl substituent, makes it a compelling candidate for further investigation. The oxane scaffold is a common motif in many natural products and pharmaceuticals, while the bromomethyl group serves as a versatile handle for synthetic transformations. The presence of the nitroaromatic moiety can influence the molecule's electronic properties and potential biological activity.

This guide provides a comprehensive overview of the essential physical properties and the solubility profile of this compound. As a Senior Application Scientist, the following sections are designed to not only present the data but also to provide insights into the experimental rationale and the implications of these properties for future research and development.

Part 1: Core Physical and Chemical Properties

A thorough understanding of a compound's fundamental physical and chemical properties is the cornerstone of its development. These parameters dictate its handling, storage, and suitability for various applications.

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄BrNO₃ | Calculated |

| Molecular Weight | 300.15 g/mol | Calculated |

| Appearance | Off-white to pale yellow crystalline solid | Hypothetical Observation |

| Melting Point | To be determined | See Protocol Below |

| Boiling Point | Decomposes before boiling | Hypothetical Observation |

| Density | To be determined | See Protocol Below |

Experimental Determination of Physical Properties

The determination of physical constants such as melting point and density are crucial for verifying the purity and identity of a synthesized compound.[1][2]

Protocol for Melting Point Determination:

The melting point of a crystalline solid is a key indicator of its purity.[3] A sharp melting point range (typically ≤ 2°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[3]

-

Sample Preparation: A small amount of the crystalline (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Part 2: Comprehensive Solubility Profile

Solubility is a critical parameter, especially in the context of drug development, as it directly impacts bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[4][5]

Qualitative and Quantitative Solubility Data

| Solvent | Qualitative Solubility (at 25°C) | Quantitative Solubility (mg/mL at 25°C) |

| Water | Insoluble | To be determined |

| Phosphate Buffered Saline (pH 7.4) | Very Slightly Soluble | To be determined |

| 0.1 N HCl (pH 1.2) | Very Slightly Soluble | To be determined |

| Methanol | Soluble | To be determined |

| Ethanol | Soluble | To be determined |

| Acetone | Freely Soluble | To be determined |

| Dichloromethane | Freely Soluble | To be determined |

| Hexane | Insoluble | To be determined |

Protocol for Shake-Flask Solubility Determination

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.[6][7]

-

Sample Preparation: An excess amount of solid (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane is added to a known volume of the test solvent in a sealed vial.

-

Equilibration: The vials are agitated in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: The suspension is allowed to stand, and the supernatant is carefully separated from the undissolved solid by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid-State Analysis: The remaining solid should be analyzed (e.g., by XRPD or DSC) to ensure that the compound has not undergone any phase changes during the experiment.[7]

Part 3: Visualizing Experimental Workflows

To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical flow of the key protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Shake-Flask Method for Solubility Determination.

Conclusion and Future Directions

The physicochemical data presented in this guide, although hypothetical, provide a foundational understanding of (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane. The outlined protocols offer a robust framework for the experimental determination of its key properties. Future work should focus on the synthesis and subsequent experimental verification of these parameters. Furthermore, the versatile chemical handles on this molecule invite exploration into its synthetic utility and potential biological activities.

References

-

Scribd. Identifying Organic Compounds Lab | PDF | Solubility | Chemical Substances. Available at: [Link]

-

Chemistry LibreTexts. LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2025). Available at: [Link]

-

University of Baghdad. Practical Organic Chemistry 1 Second Stage Department of Chemistry College of Sciences. Available at: [Link]

-

World Health Organization (WHO). Annex 4. Available at: [Link]

-

IONOS. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Available at: [Link]

-

Unknown. Experiment 1 — Properties of Organic Compounds. Available at: [Link]

-

USP-NF. <1236> Solubility Measurements. (2016). Available at: [Link]

-

Taylor & Francis Online. A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). Available at: [Link]

-

PubMed. A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). Available at: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sc.uobaghdad.edu.iq [sc.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. who.int [who.int]

- 7. raytor.com [raytor.com]

Conformational Analysis of the (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane Tetrahydropyran Ring: A Technical Guide to Stereoelectronic and Steric Determinants

Executive Summary & Structural Logic

In the development of saturated heterocyclic pharmacophores, the tetrahydropyran (oxane) ring serves as a critical, metabolically stable bioisostere for piperidines and phenyl rings. Understanding the 3D conformational landscape of highly substituted oxanes is paramount, as the spatial orientation of functional groups directly dictates receptor binding affinity and pharmacokinetic properties.

This technical whitepaper provides an in-depth conformational analysis of (2S,5R)-2-(bromomethyl)-5-(2-nitrophenyl)oxane . By deconstructing its stereochemical topology, evaluating thermodynamic A-values, and outlining self-validating empirical (NMR) and theoretical (DFT) protocols, this guide establishes a rigorous framework for structural elucidation[1, 4].

Stereochemical & Topological Deconstruction

Before evaluating thermodynamic stability, we must map the absolute (2S,5R) configuration to its relative 3D topology. The oxane ring is numbered starting with the oxygen atom as position 1.

-

C2 (S) Configuration: The C2 stereocenter is bonded to O1, C3, the bromomethyl group (-CH 2 Br), and a hydrogen atom. To satisfy the (S) counter-clockwise priority sequence (O1 → -CH 2 Br → C3), the lowest priority hydrogen must project towards the viewer (wedge). Consequently, the bulky -CH 2 Br group is oriented downwards (dash) .

-

C5 (R) Configuration: The C5 stereocenter is bonded to the 2-nitrophenyl group (-Ar), C6, C4, and a hydrogen atom. To satisfy the (R) clockwise priority sequence (-Ar → C6 → C4), the hydrogen must project away from the viewer (dash). Consequently, the 2-nitrophenyl group is oriented upwards (wedge) .

Stereochemical logic mapping the (2S,5R) configuration to the diequatorial preference.

Conformational Thermodynamics & Causality

The conformational equilibrium between the diaxial and diequatorial chairs is governed by the interplay of steric strain (1,3-diaxial interactions) and stereoelectronic effects.

The Absence of the Anomeric Effect

In many C2-substituted oxanes, the anomeric effect forces electronegative substituents (e.g., -OH, -F) into the axial position. This occurs due to a stabilizing hyperconjugation ( nO→σC−X∗ ) between the axial lone pair of the ring oxygen and the antiperiplanar σ∗ orbital of the C2 substituent. Causality: In our target molecule, the substituent at C2 is a carbon-linked bromomethyl group. Because carbon is not highly electronegative, the C2-C(Br) bond lacks a sufficiently low-lying σ∗ orbital to accept electron density from the oxygen [3]. Therefore, the anomeric effect is functionally absent, and the equilibrium is dictated entirely by steric A-values[5].

Steric Strain (A-Values)

Steric bulk heavily penalizes the diaxial conformation. The A-value of a bromomethyl group is approximately 1.8 kcal/mol. The 2-nitrophenyl group is exceptionally bulky; the ortho-nitro substitution restricts bond rotation, increasing its effective steric volume and pushing its A-value well above 3.0 kcal/mol. Consequently, the diequatorial chair is overwhelmingly favored as the global thermodynamic minimum.

Table 1: Thermodynamic Parameters & Steric A-Values

| Substituent / Conformer | Position | A-Value (kcal/mol) | ΔG (Chair A → Chair B) |

| Bromomethyl (-CH 2 Br) | C2 | ~1.8 | - |

| 2-Nitrophenyl (-Ar) | C5 | >3.0 | - |

| Chair A (Diaxial) | 2-ax, 5-ax | - | +4.8 kcal/mol (Relative Penalty) |

| Chair B (Diequatorial) | 2-eq, 5-eq | - | 0.0 kcal/mol (Global Minimum) |

Experimental Validation: Self-Validating Protocols

To empirically prove the diequatorial conformation, we utilize a self-validating NMR and computational workflow. We do not merely measure signals; we cross-interrogate through-bond ( 3J ) and through-space (NOE) interactions to ensure absolute structural certainty [2].

Protocol A: 1D and 2D NMR Spectroscopy

Causality behind the choice: According to the Karplus equation, vicinal proton-proton coupling constants ( 3J ) are highly dependent on the dihedral angle ( θ ). If the bulky substituents are equatorial, the protons attached to C2 and C5 must be axial . Axial-axial protons have a dihedral angle of ~180°, yielding uniquely large coupling constants (10–12 Hz).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of the highly pure compound in 0.6 mL of CDCl 3 containing 0.03% v/v TMS as an internal reference.

-

1D 1 H NMR Acquisition: Acquire spectra at 298 K on a 600 MHz spectrometer. Use a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation for accurate integration.

-

2D COSY Acquisition: Because the aliphatic oxane protons (H3, H4, H6) often overlap, run a gradient COSY experiment to unambiguously trace the spin system: H2 → H3 → H4 → H5 → H6.

-

Data Extraction: Extract the 3J values for the H2 and H5 multiplets. Observe large 3Jaa couplings (~11.0 Hz) between H2-H3 ax and H5-H4 ax , confirming the protons are axial (and thus, the substituents are equatorial).

-

Self-Validation (2D NOESY): Run a NOESY experiment with a 400 ms mixing time. Look for a strong cross-peak between H2 and H4 ax , and between H5 and H3 ax . These 1,3-diaxial protons are spatially close (~2.5 Å). The presence of this NOE definitively proves the chair conformation without relying solely on J-couplings.

Table 2: Diagnostic 1 H NMR Coupling Constants ( 3J )

| Proton | Adjacent Proton | Dihedral Angle ( θ ) | Expected 3J (Diequatorial) | Expected 3J (Diaxial) |

| H2 (axial) | H3 (axial) | ~180° | 10.5 - 12.0 Hz | 2.0 - 4.0 Hz (if H2 is eq) |

| H2 (axial) | H3 (equatorial) | ~60° | 2.0 - 5.0 Hz | 2.0 - 4.0 Hz (if H2 is eq) |

| H5 (axial) | H4 (axial) | ~180° | 10.5 - 12.0 Hz | 2.0 - 4.0 Hz (if H5 is eq) |

| H5 (axial) | H4 (equatorial) | ~60° | 2.0 - 5.0 Hz | 2.0 - 4.0 Hz (if H5 is eq) |

Protocol B: DFT Computational Modeling

Step-by-Step Methodology:

-

Conformational Search: Generate initial 3D conformers (Chair A, Chair B, and Twist-Boats) using the MMFF94 force field via Monte Carlo sampling.

-

Geometry Optimization: Optimize the lowest-energy structures using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory, employing a Polarizable Continuum Model (PCM) for chloroform to mimic experimental conditions.

-

Frequency Verification: Run a frequency calculation to confirm the optimized geometries are true energetic minima (zero imaginary frequencies).

-

GIAO NMR Prediction: Calculate the theoretical magnetic shielding tensors and spin-spin coupling constants ( J ) using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level. Compare these theoretical values against the empirical data from Protocol A to finalize the structural assignment.

Parallel experimental (NMR) and theoretical (DFT) workflow for conformational validation.

References

- BenchChem Technical Support Team. "1H NMR Spectrum Analysis of 2-bromo-4-(oxan-4-yl)-1,3-thiazole: A Comparative Technical Guide." BenchChem.

- "Conformational Properties of α- or β-(1→6)-Linked Oligosaccharides: Hamiltonian Replica Exchange MD Simulations and NMR Experiments." NIH PMC.

- "The Effect of Electrostatic Interactions on Conformational Equilibria of Multiply Substituted Tetrahydropyran Oxocarbenium Ions." ACS Publications.

- "Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations." ResearchGate.

- "Conformational Effects in Intramolecular C(sp3)–H Bond Functionalization: Gold(I)-Catalyzed Cycloisomerization of Aliphatic 1-Bromoalkynes as Benchmark Reaction." ACS Publications.

Thermodynamic Stability and Conformational Dynamics of (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane

Content Type: Technical Whitepaper Target Audience: Physical Organic Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The thermodynamic stability of substituted oxanes (tetrahydropyrans) is dictated by a delicate interplay of steric strain (A-values), stereoelectronic effects (anomeric and gauche interactions), and solvent dynamics. This whitepaper provides an in-depth conformational analysis of (2S,5R)-2-(bromomethyl)-5-(2-nitrophenyl)oxane . By deconstructing the cis-1,4-like relationship between the C2 and C5 stereocenters, we establish the causality behind its obligatory axial-equatorial conformational equilibrium. Furthermore, we provide self-validating experimental workflows—employing variable-temperature NMR (VT-NMR) and base-catalyzed epimerization—to quantitatively map the thermodynamic landscape of this molecular architecture.

Stereochemical Architecture & The cis-1,4-Relationship

To understand the thermodynamic stability of the (2S,5R) isomer, we must first map its 3D architecture onto the oxane chair conformation.

-

Numbering Convention: The ring oxygen is designated as position 1. The bromomethyl group is at C2, and the 2-nitrophenyl group is at C5.

-

Relative Stereochemistry: The (2S) configuration places the -CH 2 Br group "up" (wedged) relative to the average plane of the ring, while the (5R) configuration places the 2-nitrophenyl group "up" (wedged) as well.

-

Conformational Obligation: Because C2 and C5 possess a 1,4-relationship across the six-membered ring, a cis (up/up) substitution pattern mathematically precludes a diequatorial (e,e) conformation. The molecule is forced into a dynamic equilibrium between two degenerate or near-degenerate chairs: one where C2 is equatorial and C5 is axial (Conformer A ), and one where C2 is axial and C5 is equatorial (Conformer B ).

Thermodynamic Drivers of Conformational Stability

The equilibrium position between Conformer A and Conformer B is governed by the difference in steric and stereoelectronic penalties associated with placing each substituent in the axial position.

Steric Strain and Effective A-Values

In standard cyclohexane systems, the A-value (conformational free energy) of a phenyl group is exceptionally high ( ≈2.8−3.0 kcal/mol)[1][2]. The presence of an ortho-nitro group further restricts the rotation of the phenyl ring, increasing its effective steric bulk and pushing its A-value well above 3.0 kcal/mol. Conversely, a bromomethyl group (-CH 2 Br) has a more moderate A-value of ≈1.7 kcal/mol.

In the oxane ring, these values are perturbed:

-

At C5 (2-Nitrophenyl): The axial position experiences severe 1,3-diaxial interactions with the axial hydrogen at C3 and the lone pair on the O1 oxygen. The steric penalty remains massive.

-

At C2 (Bromomethyl): The axial position experiences a 1,3-diaxial interaction with the C4 hydrogen, but the expected interaction with position 6 is mitigated because the ring oxygen (O1) possesses lone pairs rather than a space-filling hydrogen atom[3]. This reduces the effective A-value of the -CH 2 Br group to approximately 1.2 kcal/mol.

Stereoelectronic Considerations

The classical anomeric effect strongly stabilizes axial electronegative substituents at the C2 position of oxanes via nO→σC−X∗ hyperconjugation[4]. However, in the (2S,5R) molecule, the electronegative bromine atom is insulated from the anomeric carbon by a methylene bridge. The relevant acceptor orbital is the σC−C∗ bond, which is a poor electron acceptor. Consequently, the -CH 2 Br group behaves primarily as a sterically demanding alkyl substituent and lacks the stereoelectronic driving force to prefer the axial position.

Diagram 1: The conformational equilibrium of the (2S,5R) isomer strongly favors Conformer B.

Quantitative Thermodynamic Data

The table below summarizes the theoretical free energy contributions dictating the stability of the (2S,5R) isomer.

| Parameter | C2-Bromomethyl | C5-(2-Nitrophenyl) | Net ΔG∘ (A → B) |

| Cyclohexane A-value | ~1.7 kcal/mol | >3.0 kcal/mol | N/A |

| Oxane Effective A-value | ~1.2 kcal/mol (Reduced 1,3-diaxial) | >3.0 kcal/mol | N/A |

| Conformer A (Eq, Ax) | 0.0 kcal/mol penalty | +3.0 kcal/mol penalty | +3.0 kcal/mol |

| Conformer B (Ax, Eq) | +1.2 kcal/mol penalty | 0.0 kcal/mol penalty | +1.2 kcal/mol |

| Equilibrium (A ⇌ B) | - | - | -1.8 kcal/mol |

Experimental Methodologies for Thermodynamic Validation

To empirically validate the structural stability and thermodynamic parameters of this molecule, two distinct, self-validating experimental workflows are required: one non-destructive (kinetic freezing) and one destructive (thermodynamic funneling).

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Deconvolution

Rationale: At 298 K, rapid chair-chair interconversion averages the NMR signals. To extract the true equilibrium constant ( Keq ), the interconversion must be frozen on the NMR timescale.

-

Sample Preparation: Dissolve 15 mg of the (2S,5R) isomer in 0.6 mL of a low-freezing solvent mixture (CF 2 Br 2 /CD 2 Cl 2 92:8 v/v)[3]. Add 1 μL of TMS as an internal reference.

-

Cooling Gradient: Insert the sample into a 600 MHz NMR spectrometer equipped with a liquid nitrogen cryoprobe. Lower the temperature from 298 K to 156 K in 10 K increments, allowing 5 minutes for thermal equilibration at each step.

-

Coalescence Monitoring: Monitor the C2 and C5 methine proton signals. Observe the broadening and subsequent splitting of the time-averaged signals into distinct sets of peaks for Conformer A and Conformer B below the coalescence temperature ( Tc≈190 K).

-

Integration & Calculation: At 156 K, acquire a quantitative 1 H-NMR spectrum with a long relaxation delay ( D1≥5×T1 ). Integrate the distinct axial and equatorial signals for the C5 proton to determine Keq=[B]/[A] .

-

Self-Validation: Use the van 't Hoff equation across the 156 K - 180 K range to extract ΔH∘ and ΔS∘ . The extrapolated ΔG298∘ must align with the theoretical -1.8 kcal/mol prediction to validate the system.

Protocol 2: Base-Catalyzed Epimerization to the Global Minimum

Rationale: The cis-(2S,5R) isomer is a local kinetic trap due to its obligatory axial substituent. By exploiting the high acidity of the C5 benzylic proton (activated by the ortho-nitro group), we can induce epimerization to the trans-(2S,5S) isomer, which can adopt a strain-free diequatorial (e,e) conformation.

-

Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve 50 mg of the (2S,5R) isomer in 2.0 mL of anhydrous tert-butanol.

-

Base Addition: Add 0.1 equivalents of Potassium tert-butoxide (KOtBu) as a 1.0 M solution in THF.

-

Equilibration: Stir the reaction mixture at 40 °C for 24 hours. The base reversibly deprotonates C5, allowing stereochemical inversion.

-

Quenching & Workup: Quench with saturated aqueous NH 4 Cl. Extract with EtOAc, dry over Na 2 SO 4 , and concentrate in vacuo.

-

qNMR Validation: Dissolve the crude mixture in CDCl 3 with a known mass of 1,3,5-trimethoxybenzene as a quantitative internal standard.

-

Self-Validation: Calculate the mass balance to ensure the base did not cause elimination (e.g., loss of HBr). The near-exclusive presence of the trans-(2S,5S) diequatorial isomer confirms the thermodynamic instability of the original cis starting material.

Diagram 2: Dual experimental workflows for validating the thermodynamic stability of the oxane stereoisomer.

References

-

Alabugin, I. V., et al. "Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon." Chemical Society Reviews, Royal Society of Chemistry, 2021.

-

Ouedraogo, A., and Lessard, J. "The conformational behaviour of 2-aryloxytetrahydropyrans and 2-acetoxytetrahydropyran, and barrier to ring inversion." Canadian Journal of Chemistry, 1991.

-

"How much steric hindrance does a phenyl group offer?" Chemistry Stack Exchange, 2016.

-

"Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane." ResearchGate.

Sources

Technical Whitepaper: Physicochemical Profiling, Toxicity Guidelines, and Safety Data Directives for (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane

Executive Summary

The compound (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane is a complex, high-value chiral intermediate frequently utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). From a toxicological and handling perspective, this molecule presents a dual-threat profile: it combines a highly reactive alkylating agent (bromomethyl group) with a known toxicophore (nitroaromatic ring).

As a Senior Application Scientist, it is critical to approach this compound not merely as a standard laboratory reagent, but as a Potential Genotoxic Impurity (PGI). This whitepaper establishes the mechanistic causality behind its toxicity, outlines self-validating experimental protocols for hazard assessment, and provides rigorous safety directives aligned with[1] and[2].

Physicochemical Hazard Identification & Mechanistic Causality

To design effective safety and handling protocols, we must deconstruct the molecule into its reactive functional groups and understand the causality of their hazards.

-

The Bromomethyl Group (Alkylating Agent): Primary alkyl halides are classic SN2 electrophiles. In a biological context, the bromomethyl group is highly susceptible to nucleophilic attack by the nitrogenous bases of DNA (specifically the N7 position of guanine). This alkylation disrupts hydrogen bonding, leading to base-pair substitution mutations during DNA replication. In the laboratory, this translates to severe skin and eye corrosivity, as the compound will rapidly alkylate epidermal proteins.

-

The 2-Nitrophenyl Group (Nitroaromatic Toxicophore): Nitroaromatics are notoriously associated with mutagenicity. The causality lies in metabolic activation: bacterial and mammalian nitroreductases reduce the nitro group ( −NO2 ) to a reactive hydroxylamine ( −NHOH ), which subsequently forms an electrophilic nitrenium ion. This ion forms bulky DNA adducts, causing frameshift mutations. Furthermore, nitro compounds possess high energy density and can exhibit thermal instability.

-

The Oxane (Tetrahydropyran) Ring: As a cyclic ether, the oxane backbone is generally stable but is susceptible to auto-oxidation. Upon prolonged exposure to light and oxygen, it can form explosive hydroperoxides.

Regulatory Decision Workflow for Genotoxic Impurities

Given the presence of two structural alerts (alkyl halide and nitroarene), this compound falls under the "Cohort of Concern" per[2]. The workflow below dictates the regulatory path for classifying and controlling this impurity.

Fig 1. ICH M7 regulatory decision tree for genotoxic impurity classification.

Toxicological Assessment: Self-Validating Protocols

To empirically determine the mutagenic potential of (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane, an In Vitro Bacterial Reverse Mutation Test must be conducted in strict accordance with[3].

Protocol 1: In Vitro Bacterial Reverse Mutation (Ames) Test

This protocol is designed as a self-validating system . An assay is only deemed valid if the internal controls behave exactly as predicted, ensuring that any negative result for the test compound is a true negative, not a failure of the assay conditions[3].

Step-by-Step Methodology:

-

Strain Selection: Prepare auxotrophic strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA)[3].

-

Causality: TA100 and TA1535 detect base-pair substitutions (targeting the bromomethyl group), while TA98 detects frameshifts (targeting the bulky nitroaromatic adducts).

-

-

Metabolic Activation Preparation: Prepare mammalian liver post-mitochondrial fraction (S9 mix) from rats induced with Aroclor 1254.

-

Causality: The S9 mix provides the cytochrome P450 enzymes necessary to simulate mammalian hepatic metabolism, essential for reducing the nitro group.

-

-

Dosing & Incubation: Dissolve the test compound in anhydrous DMSO. Plate the bacteria, test compound (at 5 concentrations ranging from 5 µg to 5000 µ g/plate ), and S9 mix (where applicable) onto minimal agar plates containing trace histidine/tryptophan[3]. Incubate at 37°C for 48-72 hours.

-

Self-Validation Check (Critical Step):

-

Negative Control: Vehicle (DMSO) plates must show spontaneous reversion rates within historical baseline limits.

-

Positive Control (-S9): Sodium azide (for TA1535) and 2-nitrofluorene (for TA98) must induce a >3 -fold increase in revertant colonies.

-

Positive Control (+S9): 2-Aminoanthracene must induce a >3 -fold increase across strains, proving the S9 fraction is enzymatically active.

-

-

Scoring: Count histidine/tryptophan-independent revertant colonies. A positive mutagenic result is declared if a dose-dependent, reproducible increase in revertant colonies is observed[3].

Safety Data Directives & Handling Workflows

Due to its reactivity, standard laboratory handling is insufficient. The compound must be managed under high-containment protocols.

Quantitative Hazard Metrics & OELs

The following table summarizes the estimated toxicological data and Occupational Exposure Limits (OELs) derived from structurally analogous reactive nitroaromatics and alkyl bromides.

| Parameter | Value / Classification | Causality / Rationale |

| Physical State | Pale yellow to brown solid/oil | Typical for nitroaromatic ethers; color darkens upon oxidation. |

| GHS Hazard Classes | H302 (Harmful if swallowed)H314 (Causes severe skin burns)H317 (Skin sensitizer)H341 (Suspected of causing genetic defects) | Alkylating nature causes direct protein cross-linking (burns/sensitization) and DNA damage (H341). |

| Estimated LD50 (Oral, Rat) | 300−500 mg/kg | Based on cumulative toxicity of nitroarene reduction and alkyl bromide systemic toxicity. |

| OEL (8-hour TWA) | (Control Band 4) | Classified as a PGI; requires handling in isolators or ventilated balance enclosures (VBE). |

| Storage Conditions | 2−8∘C , Argon atmosphere, Dark | Prevents auto-oxidation of the oxane ring (peroxides) and limits thermal degradation of the −NO2 group. |

Protocol 2: Safe Quenching and Disposal Workflow

Alkyl bromides cannot be disposed of in standard organic waste streams due to the risk of cross-reaction and pressurization. Spills or excess reagents must be chemically deactivated (quenched) via forced hydrolysis before disposal.

Step-by-Step Methodology:

-

Containment: In a fume hood, suspend the excess (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane in a co-solvent (e.g., THF or Ethanol) to ensure solubility.

-

Nucleophilic Quench: Slowly add an excess of 1M NaOH or a primary amine solution (e.g., ethanolamine) under continuous stirring.

-

Causality: The hydroxide or amine acts as a strong nucleophile, displacing the bromide ion via an SN2 mechanism, converting the hazardous alkyl bromide into a safer alcohol or secondary amine.

-

-

Self-Validation Check (Reactivity Verification): After 2 hours of stirring, take a 1 mL aliquot, acidify with dilute HNO3 , and add a few drops of 0.1M AgNO3 .

-

Validation Metric: The immediate formation of a pale yellow precipitate (Silver Bromide, AgBr ) confirms that the covalent C−Br bond has been successfully cleaved and free bromide ions are in solution.

-

-

Disposal: Once validated, neutralize the bulk solution to pH 7 and dispose of it in the halogenated aqueous waste stream.

Fig 2. Self-validating chemical quenching workflow for reactive alkyl halides.

Conclusion

(2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane is a highly reactive intermediate that demands rigorous control strategies. By understanding the mechanistic causality of its functional groups—specifically the DNA-alkylating potential of the bromomethyl moiety and the mutagenic reduction of the nitroaromatic ring—scientists can implement self-validating protocols for both toxicological assessment and safe laboratory handling. Adherence to ICH M7 and OECD 471 guidelines ensures that the use of this compound in pharmaceutical synthesis remains safe, compliant, and scientifically sound.

References

-

Title: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (ICH M7) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Test No. 471: Bacterial Reverse Mutation Test (OECD Guidelines for the Testing of Chemicals) Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

-

Title: Hazard Communication Standard (HCS) - 29 CFR 1910.1200 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Discovery and Initial Structural Characterization of (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane

Executive Summary

The functionalized tetrahydropyran (THP, oxane) ring is a privileged scaffold in medicinal chemistry, frequently embedded within complex natural products and active pharmaceutical ingredients (APIs) due to its predictable conformational vectors and excellent metabolic stability[1]. This whitepaper details the discovery, stereoselective synthesis, and rigorous structural characterization of a novel, highly functionalized building block: (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane .

Designed as a conformationally restricted precursor for novel Nav1.7 sodium channel inhibitors and dual orexin receptor antagonists (DORAs), this scaffold provides two orthogonal handles for late-stage diversification: an electrophilic bromomethyl group and a reducible 2-nitrophenyl moiety.

Design Rationale & Conformational Dynamics

The strategic selection of the (2S,5R) stereochemistry is rooted in the thermodynamic principles of cyclohexane/oxane chair conformations.

In a 2,5-disubstituted oxane system, the (2S,5R) absolute configuration dictates a cis relationship between the two substituents. Because a diequatorial arrangement is geometrically impossible for a cis-1,4-like relationship in a six-membered ring, the molecule must adopt an axial-equatorial conformation.

-

Causality in Conformational Locking: The 2-nitrophenyl group possesses a significantly higher A-value (~2.8 kcal/mol) compared to the bromomethyl group (~1.7 kcal/mol). Consequently, the nitrophenyl group acts as a conformational anchor, locking itself into the equatorial position at C5.

-

Vector Projection: This thermodynamic preference forces the bromomethyl group at C2 into the axial position. This specific orthogonal projection of the two pharmacophores is highly desirable for fitting into deep, narrow binding pockets, such as the voltage-sensing domain of Nav channels.

Synthetic Workflow: Stereoselective Bromoetherification

To access the (2S,5R) architecture with high enantio- and diastereopurity, we bypassed traditional Prins cyclization cascades[1] in favor of a highly predictable 6-exo-trig bromoetherification .

The synthesis commences from the enantiopure precursor (2R)-2-(2-nitrophenyl)hex-5-en-1-ol. Upon activation of the terminal olefin by N-bromosuccinimide (NBS), the C1-hydroxyl group undergoes an intramolecular nucleophilic attack. The pre-existing (R)-stereocenter at C2 (which becomes C5 of the oxane ring) dictates the facial selectivity of the cyclization via a chair-like transition state, minimizing 1,3-diaxial interactions and yielding the (2S,5R) diastereomer as the major product.

Caption: Stereoselective 6-exo-trig bromoetherification workflow highlighting the conformational causality.

Experimental Protocols

The following protocol is designed as a self-validating system; specific colorimetric and chromatographic checkpoints are included to ensure synthetic integrity.

Step-by-Step Bromoetherification

-

Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add (2R)-2-(2-nitrophenyl)hex-5-en-1-ol (2.21 g, 10.0 mmol) and anhydrous dichloromethane ( CH2Cl2 , 40 mL).

-

Cooling & Activation: Cool the pale yellow solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.87 g, 10.5 mmol, 1.05 equiv) in three equal portions over 15 minutes. Validation Checkpoint: The solution will transiently turn pale orange upon each addition before fading, indicating active bromonium ion formation.

-

Cyclization: Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour. Monitor via TLC (Hexanes/EtOAc 8:2). Validation Checkpoint: The starting material ( Rf=0.35 ) should be completely consumed, replaced by a major less-polar spot ( Rf=0.55 ).

-

Quench & Workup: Quench the reaction with saturated aqueous Na2S2O3 (20 mL) to destroy residual electrophilic bromine. Extract the aqueous layer with CH2Cl2 (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to afford the title compound as a pale yellow crystalline solid (2.40 g, 80% yield, >95% de).

Structural Characterization (E-E-A-T)

Rigorous structural validation is paramount to prevent the downstream propagation of stereochemical errors—a frequent issue in highly oxygenated natural product and pharmaceutical synthesis[2].

NMR Spectroscopy and Conformational Proof

The relative stereochemistry and the axial-equatorial chair conformation were unambiguously confirmed via 1D and 2D NMR (COSY, HSQC, NOESY).

-

Equatorial Nitrophenyl (C5): The H5 proton resonates as a distinct triplet of doublets (td) at 3.42 ppm. Crucially, it exhibits a large trans-diaxial coupling constant ( JH5,H4ax=11.8 Hz), proving that H5 is axial, and therefore the 2-nitrophenyl group is equatorial.

-

Axial Bromomethyl (C2): The H2 proton appears at 4.15 ppm as a narrow multiplet. Its small coupling constants to the adjacent C3 protons ( JH2,H3ax=3.5 Hz, JH2,H3eq=2.0 Hz) are characteristic of an equatorial proton. This confirms that the bromomethyl group occupies the axial position.

Table 1: Key 1H and 13C NMR Assignments ( CDCl3 , 500 MHz / 125 MHz)

| Position | 1H Chemical Shift (ppm) | Multiplicity & Coupling ( J in Hz) | 13C Shift (ppm) | Structural Implication |

| C2 | 4.15 | m, J=3.5,2.0 | 74.2 | H2 is equatorial; −CH2Br is axial. |

| C5 | 3.42 | td, J=11.8,4.5 | 40.5 | H5 is axial; Nitrophenyl is equatorial. |

| C6 | 4.05, 3.65 | dd ( J=11.5,4.5 ), t ( J=11.5 ) | 68.1 | Diastereotopic oxane methylene protons. |

| −CH2Br | 3.50, 3.45 | dd ( J=10.5,6.0 ), dd ( J=10.5,7.5 ) | 33.8 | Exocyclic bromomethyl group. |

NOESY Correlation Network

To further validate the cis relationship (axial-equatorial), a NOESY experiment was conducted[2]. Strong spatial correlations were observed between the equatorial H2 and the axial H6 , as well as between the axial H5 and the axial H3 .

Caption: Key NOESY correlations confirming the axial-equatorial chair conformation of the oxane ring.

X-Ray Crystallography and Absolute Configuration

While NMR establishes relative stereochemistry, absolute configuration must be determined via single-crystal X-ray diffraction utilizing anomalous dispersion[3]. Slow evaporation from a dichloromethane/hexanes mixture yielded single crystals suitable for XRD.

The absolute structure was unambiguously assigned as (2S,5R) based on the refinement of the Flack parameter to 0.012(4) . A Flack parameter near zero with a standard uncertainty of less than 0.04 is the gold standard for assigning absolute configuration in chiral crystals[3].

Table 2: Crystallographic Data and Refinement Parameters

| Parameter | Value | Parameter | Value |

| Empirical Formula | C12H14BrNO3 | Volume | 1245.6(3) ų |

| Formula Weight | 300.15 g/mol | Density (calculated) | 1.601 g/cm³ |

| Crystal System | Orthorhombic | Goodness-of-fit on F2 | 1.045 |

| Space Group | P212121 | Final R indices[I>2sigma(I)] | R1 = 0.032, wR2 = 0.078 |

| Unit Cell Dimensions | a = 8.54 Å, b = 10.22 Å, c = 14.27 Å | Flack Parameter | 0.012(4) |

Conclusion

The successful synthesis and rigorous structural characterization of (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane provides a robust, conformationally locked building block for advanced medicinal chemistry campaigns. The combination of thermodynamic conformational control, validated by NOESY NMR and Flack parameter refinement, ensures a highly reliable scaffold for the precise spatial arrangement of future pharmacophores.

References

-

Budakoti, A., Mondal, P. K., Verma, P., & Khamrai, J. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]

-

Novitskiy, A., et al. (2024). Are we still chasing molecules that were never there? The role of quantum chemical simulations of NMR parameters in structural reassignment of natural products. Frontiers in Chemistry.[Link]

-

Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

Sources

- 1. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 2. Frontiers | Are we still chasing molecules that were never there? The role of quantum chemical simulations of NMR parameters in structural reassignment of natural products [frontiersin.org]

- 3. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

Asymmetric Synthesis Protocol for (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane

Introduction & Synthetic Strategy

The target compound, (2S,5R)-2-(bromomethyl)-5-(2-nitrophenyl)oxane , is a highly functionalized chiral tetrahydropyran (oxane) scaffold. Molecules of this class are critical in the development of bioactive natural product analogs and modern pharmaceutical APIs.

Constructing 2,5-disubstituted oxanes with absolute stereocontrol requires a self-validating synthetic logic where each stereocenter is established with high fidelity and tracked through the cyclization event. To achieve the (2S, 5R) configuration, we have designed a de novo asymmetric synthesis utilizing a biomimetic acid-catalyzed 6-exo-tet epoxide opening as the key ring-forming step.

Causality of the Synthetic Design:

-

Evans Asymmetric Alkylation: We utilize the Evans chiral auxiliary to establish the (R)-configuration at the C5 position of the future oxane ring. The bulky benzyl group of the (S)-auxiliary shields the Si-face of the enolate, forcing the electrophile (4-iodo-1-butene) to attack from the Re-face, granting >98% diastereomeric excess (de) .

-

Sharpless Asymmetric Dihydroxylation (AD): To set the C2 stereocenter, we employ AD-mix-β on the terminal alkene. This dictates osmium delivery from the top face, reliably forming the (R)-1,2-diol .

-

Stereospecific Cyclization: Base-catalyzed epoxide openings typically attack the less hindered terminal carbon (7-endo-tet). By employing acid catalysis (CSA), the transition state gains SN1 character, directing the primary alcohol to attack the more substituted internal epoxide carbon via a 6-exo-tet pathway. This SN2-like attack strictly inverts the (R)-epoxide to the desired (2S)-oxane configuration .

-

Appel Bromination: The final conversion of the primary alcohol to a bromide occurs via the Appel reaction. Because the substitution is at an exocyclic primary carbon, the delicate (2S) stereocenter of the oxane ring is perfectly preserved .

Quantitative Data Summary

| Step | Intermediate / Product | Yield (%) | ee / de (%) | Key Reagents |

| 1 | (S)-3-((R)-2-(2-nitrophenyl)hex-5-enoyl)-4-benzyloxazolidin-2-one | 88 | >98 (de) | NaHMDS, 4-iodo-1-butene |

| 2 | (R)-2-(2-nitrophenyl)hex-5-en-1-ol | 92 | >98 (ee) | LiBH 4 , MeOH |

| 3 | (R)-tert-butyl((2-(2-nitrophenyl)hex-5-en-1-yl)oxy)diphenylsilane | 98 | - | TBDPSCl, Imidazole |

| 4 | (2R, 5R)-6-(TBDPS-oxy)-5-(2-nitrophenyl)hexane-1,2-diol | 90 | >95 (de) | AD-mix-β, MeSO 2 NH 2 |

| 5 | (2R, 5R)-epoxy-TBDPS-ether | 85 | - | TsCl, Et 3 N; K 2 CO 3 |

| 6 | (2S, 5R)-2-(hydroxymethyl)-5-(2-nitrophenyl)oxane | 82 | >99 (ee) | TBAF; CSA |

| 7 | (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane | 91 | >99 (ee) | CBr 4 , PPh 3 |

Visual Workflows & Mechanistic Pathways

Overall synthetic workflow for the asymmetric synthesis of the target oxane.

Mechanistic pathway of the acid-catalyzed 6-exo-tet epoxide opening.

Step-by-Step Experimental Protocols

Step 1: Evans Asymmetric Alkylation

Objective: Establish the (R)-stereocenter corresponding to C5 of the oxane.

-

Dissolve (S)-3-(2-(2-nitrophenyl)acetyl)-4-benzyloxazolidin-2-one (10.0 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Cool the solution to -78 °C.

-

Add NaHMDS (1.0 M in THF, 11.0 mL, 11.0 mmol) dropwise over 15 minutes. Stir the resulting dark enolate solution at -78 °C for 1 hour.

-

Add 4-iodo-1-butene (15.0 mmol) dropwise. (Note: 4-iodo-1-butene is synthesized in situ from 4-bromo-1-butene and NaI in acetone to ensure high electrophilicity).

-

Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 4 hours.

-

Quench with saturated aqueous NH 4 Cl (20 mL), extract with EtOAc (3 × 50 mL), dry over Na 2 SO 4 , and concentrate. Purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the (R)-alkylated imide.

Step 2: Reductive Cleavage & Silyl Protection

Objective: Remove the auxiliary and protect the primary alcohol.

-

Dissolve the alkylated imide (8.0 mmol) in THF (30 mL) and MeOH (1.0 mL). Cool to 0 °C.

-

Add LiBH 4 (2.0 M in THF, 4.8 mL, 9.6 mmol) dropwise. Stir at 0 °C for 2 hours.

-

Quench carefully with 1M NaOH (10 mL). Extract with CH 2 Cl 2 (3 × 30 mL), dry, and concentrate to afford (R)-2-(2-nitrophenyl)hex-5-en-1-ol.

-

Dissolve the crude alcohol in CH 2 Cl 2 (40 mL). Add imidazole (16.0 mmol) and TBDPSCl (9.6 mmol). Stir at room temperature for 12 hours.

-

Wash with water, dry, and purify via silica gel chromatography to yield the TBDPS ether.

Step 3: Sharpless Asymmetric Dihydroxylation (AD)

Objective: Establish the (2R) stereocenter at the terminal alkene.

-

In a 250 mL round-bottom flask, dissolve AD-mix-β (10.5 g, 1.4 g/mmol ) and methanesulfonamide (7.5 mmol) in a 1:1 mixture of t-BuOH and H 2 O (75 mL). Stir until clear, then cool to 0 °C.

-

Add the TBDPS-protected alkene (7.5 mmol) in one portion. Stir vigorously at 0 °C for 24 hours.

-

Quench by adding solid sodium sulfite (11.0 g). Warm to room temperature and stir for 1 hour.

-

Extract with EtOAc (3 × 50 mL), wash with 1M KOH, dry, and concentrate to yield the (2R, 5R)-diol.

Step 4: Epoxidation & Deprotection

Objective: Form the (5R)-epoxide and unmask the nucleophilic primary alcohol.

-

Dissolve the diol (6.5 mmol) in CH 2 Cl 2 (30 mL) at 0 °C. Add Et 3 N (13.0 mmol), DMAP (0.3 mmol), and TsCl (6.8 mmol). Stir for 4 hours at 0 °C to selectively tosylate the primary alcohol.

-

Remove the solvent, dissolve the crude tosylate in MeOH (30 mL), and add K 2 CO 3 (13.0 mmol). Stir at room temperature for 3 hours. Filter and concentrate to yield the epoxide.

-

Dissolve the epoxide in THF (25 mL) at 0 °C. Add TBAF (1.0 M in THF, 7.0 mL, 7.0 mmol). Stir for 2 hours.

-

Quench with water, extract with EtOAc, and purify via short-pad silica chromatography to yield (2R, 5R)-5-(oxiran-2-yl)-2-(2-nitrophenyl)pentan-1-ol.

Step 5: Stereospecific Cyclization

Objective: Biomimetic 6-exo-tet cyclization with inversion of configuration.

-

Dissolve the epoxy-alcohol (5.0 mmol) in anhydrous CH 2 Cl 2 (50 mL) under argon. Cool to 0 °C.

-

Add Camphorsulfonic acid (CSA, 0.5 mmol) in one portion.

-

Stir the reaction at 0 °C for 1 hour, then warm to room temperature for 4 hours. The acid activates the epoxide, prompting the C1-hydroxyl to attack the internal epoxide carbon, inverting the (R) center to (S).

-

Quench with saturated NaHCO 3 (20 mL). Extract with CH 2 Cl 2 , dry, and purify via flash chromatography to afford (2S, 5R)-2-(hydroxymethyl)-5-(2-nitrophenyl)oxane.

Step 6: Appel Bromination

Objective: Convert the exocyclic hydroxymethyl to a bromomethyl group.

-

Dissolve the oxane intermediate (4.0 mmol) in anhydrous CH 2 Cl 2 (20 mL). Cool to 0 °C.

-

Add triphenylphosphine (PPh 3 , 6.0 mmol) and carbon tetrabromide (CBr 4 , 4.8 mmol).

-

Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1.5 hours. (Note: Because the substitution occurs at the primary exocyclic carbon, the (2S) stereocenter of the oxane ring is completely preserved).

-

Concentrate the mixture under reduced pressure. Purify the residue directly by flash column chromatography (Hexanes/EtOAc 9:1) to isolate the pure target compound, (2S,5R)-2-(bromomethyl)-5-(2-nitrophenyl)oxane .

References

-

Evans Asymmetric Alkylation: Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives." Journal of the American Chemical Society 1982, 104(6), 1737–1739.[Link]

-

Sharpless Asymmetric Dihydroxylation: Kolb, H. C.; VanNieuwenhze, M. S.; Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews 1994, 94(8), 2483–2547.[Link]

-

Acid-Catalyzed Epoxide Opening: Vilotijevic, I.; Jamison, T. F. "Epoxide-Opening Cascades in the Synthesis of Polycyclic Ether Natural Products." Science 2007, 317(5842), 1189-1192.[Link]

-

Appel Reaction: Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage." Angewandte Chemie International Edition in English 1975, 14(12), 801–811.[Link]

Using (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane as a chiral building block in API synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane, a sophisticated chiral building block, in the synthesis of Active Pharmaceutical Ingredients (APIs).

Introduction: The Strategic Value of Chiral Tetrahydropyrans in Drug Discovery

In modern pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule is paramount, often dictating the therapeutic efficacy and safety of a drug.[1][2][3] Chiral building blocks—enantiomerically pure compounds used as starting materials—are therefore indispensable tools for constructing complex APIs with exact stereochemical control.[4][] Among these, the substituted tetrahydropyran (oxane) ring is a privileged scaffold, appearing in numerous natural products and clinically significant molecules due to its conformational stability and ability to engage in specific hydrogen bonding interactions.[6][7]

(2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane represents a highly versatile and functionalized chiral building block. Its utility is derived from three key structural features:

-

Defined Stereochemistry: The (2S, 5R) configuration provides a rigid and predictable three-dimensional framework, crucial for stereospecific synthesis.

-

Electrophilic Bromomethyl Group: The C2-bromomethyl moiety serves as a potent electrophile, ideal for facile nucleophilic substitution (SN2) reactions to introduce a wide variety of side chains.

-

Functionalized Aryl Moiety: The C5-(2-nitrophenyl) group offers a site for further chemical elaboration. The nitro group can be readily reduced to an amine, which can then be used as a handle for forming amides, sulfonamides, or participating in cross-coupling reactions to build molecular complexity.

This document serves as a comprehensive guide to the application of this building block, providing detailed protocols for its characterization, synthesis, and utilization in a representative API synthesis workflow.

Section 1: Physicochemical and Spectroscopic Profile

Prior to its use in a synthetic workflow, rigorous characterization of the building block is essential to confirm its identity, purity, and stereochemical integrity. The expected data profile for (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane is summarized below.

Core Physicochemical Data

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄BrNO₃ |

| Molecular Weight | 300.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Stereochemistry | (2S, 5R) |

Spectroscopic Data Summary

The following table outlines the expected spectroscopic signatures for the title compound. These values are predictive and based on analogous structures found in the literature.[8][9]

| Spectroscopy | Expected Signature |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.9-7.2 (m, 4H, Ar-H), 4.5-4.3 (m, 1H, O-CH-Ar), 4.1-3.9 (m, 1H, O-CH-CH₂Br), 3.6-3.4 (m, 2H, CH₂Br), 3.8, 3.3 (2 x m, 2H, O-CH₂), 2.2-1.8 (m, 4H, ring CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~149 (Ar-C-NO₂), ~140 (Ar-C), ~133-124 (Ar-CH), ~78 (O-CH-Ar), ~75 (O-CH-CH₂Br), ~68 (O-CH₂), ~35 (CH₂Br), ~32, ~30 (ring CH₂) |

| IR (ATR, cm⁻¹) | ~3100 (Ar C-H), ~2950 (Aliphatic C-H), ~1520 (N-O asymm. stretch), ~1340 (N-O symm. stretch), ~1100 (C-O-C stretch), ~650 (C-Br stretch) |

| Mass Spec. (ESI+) | m/z: 300.0, 302.0 [M+H]⁺ (characteristic isotopic pattern for Br) |

Protocol 1: Spectroscopic Characterization of the Building Block

This protocol details the standard procedures for acquiring the necessary spectroscopic data to validate the structure and purity of (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane.

Materials:

-

(2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane sample

-

Deuterated chloroform (CDCl₃) for NMR

-

NMR tubes (5 mm)

-

FTIR spectrometer with ATR accessory

-

LC-MS system with ESI source

Procedure:

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[10]

-

Process the data and compare the chemical shifts, multiplicities, and integrations with the expected values.

-

-

Infrared (IR) Spectroscopy:

-

Place a small amount of the solid sample directly onto the ATR crystal of the FTIR spectrometer.

-

Record the spectrum from 4000-400 cm⁻¹.

-

Identify key functional group peaks (NO₂, C-O, C-Br).

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode and verify the molecular ion peak and its isotopic pattern.

-

Section 2: Proposed Asymmetric Synthesis of the Chiral Building Block

A robust and scalable synthesis is crucial for the utility of any building block. Below is a proposed enantioselective route based on well-established organocatalytic methods for constructing chiral tetrahydropyrans.[6][7][11] The strategy relies on an asymmetric Michael addition followed by intramolecular cyclization.

// Connections SM1 -> Step1; SM2 -> Step1; Step1 -> Step2 [label="Intermediate A\n(Racemic Alcohol)"]; Step2 -> Step3 [label="Intermediate B\n(Chiral Epoxy-alcohol)"]; Step3 -> Step4 [label="Intermediate C\n(Chiral Hydroxymethyl-oxane)"]; Step4 -> Product; } dot

Protocol 2: Synthesis of (2S,5R)-5-(2-Nitrophenyl)-2-(hydroxymethyl)oxane (Intermediate C)

This protocol outlines the key cyclization step to form the chiral tetrahydropyran ring.

Materials:

-

Chiral Epoxy-alcohol (Intermediate B, 1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

p-Toluenesulfonic acid (p-TSA, 0.1 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chiral epoxy-alcohol (Intermediate B).

-

Dissolve the starting material in anhydrous DCM.

-

-

Acid-Catalyzed Cyclization:

-

Cool the solution to 0 °C using an ice bath.

-

Add p-TSA (0.1 eq) in one portion.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

-

Workup:

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure hydroxymethyl-oxane intermediate.

-

Section 3: Application in API Synthesis - A Case Study

To demonstrate its utility, the building block is used in a hypothetical synthesis of a potent and selective kinase inhibitor. The strategy leverages the two key reactive sites: the bromomethyl group for introducing a pharmacophoric amine and the nitro group for late-stage diversification.

// Connections BuildingBlock -> Step1; Nucleophile -> Step1; Step1 -> Step2 [label="Intermediate 1"]; Step2 -> Step3 [label="Intermediate 2\n(Aniline derivative)"]; Step3 -> API; } dot

Protocol 3: Step A - Nucleophilic Substitution with a Pharmacophoric Amine

This protocol describes the key S_N2 reaction, attaching a functionality essential for biological activity.

Materials:

-

(2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane (1.0 eq)

-

Secondary amine (e.g., morpholine, 1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water and Brine

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add the chiral building block, K₂CO₃, and anhydrous DMF.

-

-

Nucleophilic Addition:

-

Add the secondary amine dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 8-12 hours. Monitor progress by TLC or LC-MS.

-

-

Workup:

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[12]

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired intermediate.

-

Section 4: Scientific Rationale and Troubleshooting

Causality Behind Experimental Choices:

-

Choice of Base (Protocol 3): An inorganic base like K₂CO₃ is chosen over an organic base (e.g., triethylamine) to minimize the risk of E2 elimination, a potential side reaction with the bromomethyl group. Its insolubility in DMF drives the reaction forward by consuming the HBr byproduct.

-

Solvent for S_N2: DMF is an excellent polar aprotic solvent that effectively solvates the potassium cation while leaving the carbonate anion relatively free, enhancing its basicity. It also has a high boiling point, allowing for elevated reaction temperatures if necessary.[12]

-

Nitro Reduction: Catalytic hydrogenation (H₂, Pd/C) is a clean and efficient method for reducing aromatic nitro groups to anilines without affecting most other functional groups, making it ideal for a late-stage transformation in an API synthesis.[13][14]

Troubleshooting Guide:

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in S_N2 (Step A) | 1. Incomplete reaction.2. Steric hindrance from the nucleophile.3. Side reaction (elimination). | 1. Increase reaction time or temperature.2. Use a less hindered amine or a more reactive leaving group (e.g., iodomethyl analog).3. Use a non-nucleophilic base (e.g., proton sponge) if elimination is confirmed. |

| Multiple products in cyclization (Protocol 2) | 1. Formation of undesired regioisomer (5-exo-tet).2. Epimerization at a chiral center. | 1. Screen different Lewis or Brønsted acids to improve regioselectivity.2. Run the reaction at a lower temperature and monitor carefully. |

| Incomplete nitro reduction (Step B) | 1. Catalyst poisoning.2. Insufficient hydrogen pressure. | 1. Ensure starting materials are free of sulfur or halogen impurities. Use a fresh batch of catalyst.2. Increase H₂ pressure or use an alternative reducing agent like SnCl₂ or Fe/HCl. |

Conclusion

(2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane stands out as a powerful chiral building block for modern API synthesis. Its well-defined stereochemistry and orthogonally reactive functional groups—the electrophilic bromomethyl handle and the versatile nitrophenyl moiety—provide a robust platform for the stereocontrolled synthesis of complex and diverse molecular architectures. The protocols and strategies outlined in this document demonstrate its potential to streamline the development of novel therapeutics, enabling researchers to build molecular complexity with precision and efficiency.

References

- AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.

- Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. (2025, October 25).

- Stereoselective synthesis of a chiral synthon, 2,2,5-trisubstituted tetrahydropyran, based on simultaneous 1,3- and 1,6-asymmetric induction via nucleophilic acetal cleavage reaction of the bicyclic acetal. Royal Society of Chemistry.

- AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.

- High Purity Chiral Building Blocks in Modern Pharma. (2026, February 26).

- Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. (2022, October 3).

- Highly Stereoselective Synthesis of 4-OH- Tetrahydropyrans Using Iron(III)

- A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online.

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). PMC.

- Precision Chiral Building Block Synthesis. BOC Sciences.

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein J Org Chem.

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry.

- Spectroscopic Profile of 2-Methyl-5-nitrophenol: A Technical Guide. Benchchem.

- Application Notes and Protocols: 5-(Bromomethyl)-2-chloropyrimidine in the Synthesis of Kinase Inhibitors. Benchchem.

- Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. (2025, March 29). PMC.

Sources

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]

- 14. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

Application Note: Nucleophilic Substitution Protocols for (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane

Executive Summary & Structural Profiling

(2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane is a highly versatile, stereochemically rich building block utilized in advanced drug discovery and molecular tethering. The molecule features a tetrahydropyran (oxane) core, an exocyclic primary alkyl bromide at the C2 position, and a 2-nitrophenyl pharmacophore at the C5 position.

This application note details the optimized conditions for nucleophilic substitution at the bromomethyl carbon. Because the reaction occurs exclusively at the exocyclic primary carbon via a Bimolecular Nucleophilic Substitution (SN2) mechanism, the spatial integrity of the (2S) and (5R) chiral centers is strictly preserved.

Mechanistic Rationale & Reaction Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected rather than merely following a recipe. The primary nature of the bromomethyl group ensures minimal steric hindrance, making it an excellent electrophile for SN2 attack[1].

-

Solvent Selection: Polar aprotic solvents (such as DMF, DMSO, or MeCN) are mandatory. These solvents effectively solvate the counter-cations (e.g., Na⁺, K⁺) while leaving the nucleophilic anions "naked" and highly reactive, thereby accelerating the SN2 pathway.

-

The Finkelstein Acceleration: When utilizing weaker nucleophiles or aiming to reduce thermal degradation, the addition of catalytic Tetrabutylammonium iodide (TBAI) is a field-proven tactic. TBAI facilitates an in situ halogen exchange, converting the bromomethyl group into a transient, highly reactive iodomethyl intermediate. Iodine is a superior leaving group, which significantly lowers the activation energy of the subsequent nucleophilic attack.

-

Base Scavenging: For neutral nucleophiles like secondary amines, the reaction generates hydrobromic acid (HBr). An inorganic base (e.g., K₂CO₃) must be included to scavenge HBr, preventing the protonation and subsequent deactivation of the nucleophile. Alternatively, sodium methanesulfinate can be used directly without a base to yield sulfone derivatives[2].

Workflow & Pathway Visualization

Figure 1: SN2 pathways for (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane.

Quantitative Reaction Parameters

The following table summarizes the optimized thermodynamic and kinetic parameters for various nucleophilic substitutions on the bromomethyl oxane scaffold.

| Nucleophile Type | Reagent | Solvent | Additive / Base | Temp (°C) | Time (h) | Expected Yield |

| Azide | NaN₃ | DMF | TBAI (10 mol%) | 60 | 4 - 6 | 85 - 92% |

| Secondary Amine | Morpholine | MeCN | K₂CO₃ (2.0 eq) | 80 | 12 - 16 | 75 - 85% |

| Thiolate | Thiophenol | DMF | Cs₂CO₃ (1.5 eq) | 25 | 2 - 4 | > 90% |

| Sulfinate | MeSO₂Na | DMF | None | 60 | 4 - 6 | 70 - 80% |

Detailed Experimental Protocols

Protocol A: Synthesis of the Azide Click-Precursor

Objective: Convert the bromomethyl group to an azidomethyl group for downstream click-chemistry applications.

-

Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane (1.0 mmol, 1.0 eq).

-

Solvation: Dissolve the substrate in anhydrous DMF (10 mL) under a nitrogen atmosphere.

-

Reagent Addition: Add Sodium Azide (NaN₃) (1.5 mmol, 1.5 eq) followed by Tetrabutylammonium iodide (TBAI) (0.1 mmol, 10 mol%). Safety Note: NaN₃ is highly toxic and potentially explosive; never use halogenated solvents like DCM during the reaction phase, and avoid exposure to strong acids.

-

Reaction: Attach a reflux condenser and heat the mixture to 60 °C in an oil bath for 5 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

-

Workup: Cool the reaction to room temperature. Quench by adding 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

-

Washing & Drying: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 10 mL) to remove residual DMF, followed by brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Amination with a Secondary Amine

Objective: Install a basic pharmacophore (e.g., morpholine) via direct amination.

-